(4-Fluorocuban-1-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorocuban-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXBKWQVYSGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Fluorocuban 1 Yl Methanol
Reactivity Governed by the Strained Cubane (B1203433) Scaffold
The cubane cage is a synthetic marvel, a C₈H₈ platonic solid with carbon atoms at the vertices of a cube. This geometry forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. This deviation results in substantial ring strain, estimated to be around 166 kcal/mol, which profoundly influences the molecule's reactivity.
Ring Strain and Bond Activation Phenomena
The high degree of ring strain in the cubane framework is a direct consequence of its rigid, cage-like structure. The enforced 90° bond angles lead to poor orbital overlap, resulting in bent "banana" bonds and a high s-character in the C-H bonds. This unusual bonding arrangement makes the cubane skeleton susceptible to reactions that can relieve this strain. While cubane is kinetically stable due to the absence of low-energy decomposition pathways, its bonds can be activated under specific conditions.
The strain energy of cubane derivatives contributes to unique reactivity, including rearrangements and skeletal transformations catalyzed by transition metals. For instance, silver(I) and palladium(II) ions are known to catalyze the isomerization of cubanes to cuneanes. These reactions proceed through carbocationic intermediates, and the relief of ring strain is a significant driving force.
The high s-character of the exocyclic orbitals of the cubane cage also influences the acidity of the C-H bonds, making them more acidic than typical alkane C-H bonds. This enhanced acidity allows for deprotonation and subsequent functionalization, a key strategy in cubane chemistry.
C-H Functionalization Studies on Cubane Frameworks
The functionalization of cubane's C-H bonds is a critical area of research for accessing a diverse range of derivatives. researchgate.net Given the equivalence of all eight C-H bonds in unsubstituted cubane, achieving regioselectivity in substituted cubanes is a significant challenge. Methodologies for C-H functionalization can be broadly categorized into directed metalation and radical-mediated processes. researchgate.net
Directed ortho-metalation strategies have been successfully employed, utilizing directing groups to activate specific C-H bonds adjacent to the substituent. Amide and carboxyl groups are effective directing groups, facilitating deprotonation with strong bases like organolithium reagents. The resulting cubyl organometallic species can then be trapped with various electrophiles to introduce new functional groups.
Radical-mediated C-H functionalization offers an alternative approach. researchgate.net These reactions are typically initiated by hydrogen atom abstraction from a cubane C-H bond. While this method can be effective, it often leads to mixtures of products due to the high reactivity of the radical intermediates. The choice of reagents and reaction conditions is crucial for controlling the selectivity of these transformations. For monosubstituted cubanes like (4-Fluorocuban-1-yl)methanol, the electronic effects of the existing substituents play a significant role in directing further functionalization.
Transformations at the Fluorinated Position
The introduction of a fluorine atom onto the cubane scaffold significantly alters its electronic properties, opening up avenues for further chemical transformations at that position.
Nucleophilic Substitution Reactions of Fluorocubanes
Nucleophilic substitution at a tertiary carbon center, such as the fluorinated carbon of this compound, is generally challenging. Sₙ2 reactions are sterically hindered, and Sₙ1 reactions are disfavored due to the instability of the resulting cubyl cation. However, the high s-character of the C-F bond in fluorocubanes can influence the stability of a potential carbocation intermediate.
While specific studies on the nucleophilic substitution of this compound are not extensively documented, general principles suggest that such reactions would require harsh conditions or the use of specialized reagents to promote the departure of the fluoride (B91410) ion. The possibility of rearrangement of the cubane cage under conditions that favor carbocation formation must also be considered. Research on related halocubanes indicates that metal-halogen exchange reactions are a more common method for functionalization at a halogenated position. researchgate.net
Electron Accepting Properties of Fluorinated Cubanes
Fluorine is the most electronegative element, and its introduction onto the cubane core imparts significant electron-withdrawing character. This effect is particularly pronounced in polyfluorinated cubanes. Theoretical and experimental studies on perfluorocubane (C₈F₈) have demonstrated its remarkable ability to accept and stabilize an electron within its cage. researchgate.netresearchgate.netnih.gov This property arises from the overlap of the eight C-F σ* orbitals inside the cubane framework, creating a low-lying unoccupied molecular orbital (LUMO) that can accommodate an extra electron. researchgate.net
The radical anion of perfluorocubane has been observed and studied, revealing that the unpaired electron is predominantly located inside the cage. researchgate.netnih.gov While this compound is only monofluorinated, the fluorine atom still enhances the electron-accepting properties of the cubane scaffold compared to the parent hydroxymethylcubane. This property could influence its reactivity in electron transfer processes and its potential applications in materials science.
The electron-withdrawing nature of the fluorine atom in this compound also influences the acidity of the remaining C-H protons on the cubane cage, potentially affecting the regioselectivity of further functionalization reactions.
Reactions Involving the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) on the cubane scaffold behaves, for the most part, as a typical primary alcohol. ic.ac.uk It can undergo a variety of standard functional group transformations, providing a versatile handle for the synthesis of more complex cubane derivatives. researchgate.net
Common reactions of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (cubanecarbaldehyde) or carboxylic acid (cubanecarboxylic acid) using a range of oxidizing agents. The choice of reagent will determine the extent of oxidation.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.
Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This provides a route to (halomethyl)cubane derivatives.
Tosylation/Mesylation: Reaction with tosyl chloride or mesyl chloride converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions at the methylene (B1212753) carbon.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, (4-Fluorocuban-1-yl)carbaldehyde, and further to the carboxylic acid, 4-Fluorocuban-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Mild oxidizing agents are typically employed for the selective oxidation of primary alcohols to aldehydes. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). For this compound, these methods are expected to yield the aldehyde in good yields. The electron-withdrawing nature of the fluorine atom is not anticipated to significantly hinder this oxidation process.
Stronger oxidizing agents are required for the complete oxidation of the primary alcohol to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4, generated in situ from chromium trioxide or sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO4) can be utilized. A two-step procedure, involving the initial oxidation to the aldehyde followed by subsequent oxidation, is also a common strategy.
| Starting Material | Product | Oxidizing Agent(s) | Typical Reaction Conditions |
| This compound | (4-Fluorocuban-1-yl)carbaldehyde | PCC, DMP, or Swern Oxidation | Anhydrous organic solvent (e.g., CH2Cl2), controlled temperature |
| This compound | 4-Fluorocuban-1-carboxylic acid | KMnO4, H2CrO4, or RuO4 | Aqueous or mixed solvent systems, often with heating |
| (4-Fluorocuban-1-yl)carbaldehyde | 4-Fluorocuban-1-carboxylic acid | Various oxidizing agents | - |
Detailed Research Findings:
While specific experimental data for the oxidation of this compound is not extensively documented in the literature, studies on the oxidation of other cubylmethanols provide valuable insights. The cubane cage is generally stable to a range of oxidative conditions, allowing for the selective transformation of the hydroxymethyl group. The primary challenge often lies in achieving the desired level of oxidation without inducing rearrangement of the strained cubane core, particularly under harsh conditions. Milder, more selective modern oxidation methods are therefore preferred.
Derivatization Strategies for the Hydroxyl Group
The hydroxyl group of this compound is a versatile functional handle that allows for a variety of derivatization strategies. These modifications are often employed to alter the physical properties of the molecule, such as its solubility or volatility, or to introduce new functionalities for further chemical transformations. Common derivatization reactions for alcohols include esterification, etherification, and conversion to halides.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. For example, reaction with acetyl chloride or acetic anhydride would yield (4-Fluorocuban-1-yl)methyl acetate.
Etherification: Formation of an ether can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide.
Conversion to Halides: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using standard reagents such as thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
| Reaction Type | Reagent(s) | Product |
| Esterification | Acyl chloride (e.g., Acetyl chloride) | (4-Fluorocuban-1-yl)methyl ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | (4-Fluorocuban-1-yl)methyl ether |
| Halogenation | Thionyl chloride (SOCl2) | 1-Chloro-4-(chloromethyl)cubane |
Rearrangement Pathways: Cubane to Cuneane Transformations
One of the most characteristic reactions of the cubane skeleton is its valence isomerization to the corresponding cuneane structure. This rearrangement is typically catalyzed by metal ions, most notably Ag(I) and Pd(II).
Metal-Catalyzed Rearrangement Mechanisms
The metal-catalyzed rearrangement of cubanes to cuneanes is thought to proceed through a mechanism involving the interaction of the metal ion with the C-C σ-bonds of the strained cubane cage. In the case of Ag(I) catalysis, the proposed mechanism involves the coordination of the silver ion to a C-C bond, followed by oxidative addition to form a silver(III) intermediate. This intermediate then undergoes a reductive elimination process to afford the cuneane skeleton.
The key steps are:
Coordination of the metal catalyst to a C-C bond of the cubane.
Oxidative addition of the metal into the C-C bond, leading to a metallacycle intermediate.
Rearrangement of the carbon skeleton.
Reductive elimination of the metal to yield the cuneane product.
Influence of Substituents on Regioselectivity of Rearrangements
The regioselectivity of the cubane-to-cuneane rearrangement is highly dependent on the electronic nature of the substituents on the cubane core. For 1,4-disubstituted cubanes, two possible isomeric cuneanes can be formed: a 2,6-disubstituted cuneane or a 1,3-disubstituted cuneane.
Electron-withdrawing groups (EWGs) at the 1 and 4 positions tend to direct the rearrangement to form the 2,6-disubstituted cuneane .
Electron-donating groups (EDGs) at these positions favor the formation of the 1,3-disubstituted cuneane .
In the case of this compound, we have a competing scenario with an electron-withdrawing fluorine atom at the 4-position and a hydroxymethyl group at the 1-position, which can be considered as a weak electron-donating or coordinating group.
Based on the established principles, the fluorine atom would favor the formation of a 2,6-disubstituted cuneane, while the hydroxymethyl group would favor the 1,3-disubstituted isomer. The actual outcome of the rearrangement would depend on the relative directing ability of these two substituents. It is plausible that a mixture of the two regioisomers would be obtained, with the major product being determined by the dominant electronic or steric influence.
| Substituent Type at Positions 1 and 4 | Preferred Cuneane Isomer |
| Two Electron-Withdrawing Groups | 2,6-disubstituted |
| One or more Electron-Donating Groups | 1,3-disubstituted |
Detailed Research Findings:
Studies on asymmetrically 1,4-disubstituted cubanes have shown that the regiochemical outcome can be finely tuned. nih.gov For instance, cubanes bearing one electron-withdrawing group and one electron-donating group often rearrange to give the 1,3-disubstituted cuneane. This suggests that the directing effect of the electron-donating group can override that of the electron-withdrawing group. In the context of this compound, this precedent would suggest a preference for the formation of the 1,3-disubstituted cuneane isomer. However, without direct experimental evidence for this specific substrate, this remains a well-reasoned prediction.
Advanced Spectroscopic and Structural Characterization of 4 Fluorocuban 1 Yl Methanol Analogs
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While specific crystallographic data for (4-Fluorocuban-1-yl)methanol is not widely published, extensive studies on its analogs, such as perfluorocubane (octafluorocubane) and various 1,4-disubstituted cubanes, offer critical insights into its expected solid-state conformation.
The analysis of perfluorocubane confirmed its perfect cubic symmetry. scientificupdate.com Single-crystal X-ray analysis revealed that the C-C bond lengths are identical, measuring 1.570 Å, which is remarkably similar to that of the parent cubane (B1203433) molecule. scientificupdate.com This indicates that perfluorination does not significantly distort the inherent geometry of the strained cubane cage. scientificupdate.com The solid-state structure of perfluorocubane was essential for confirming its identity and understanding its unique electronic properties. nih.govu-tokyo.ac.jpresearchgate.net
Studies on other 1,4-disubstituted cubanes, such as cubane-1,4-dicarboxylic acid and its esters, further demonstrate the robustness of the cubane framework. acs.org These structures consistently show the substituents attached to opposite corners of the cube, maintaining the core cage integrity. This body of evidence strongly suggests that this compound would retain the fundamental cubic geometry, with the fluorine atom and the hydroxymethyl group positioned at the 1 and 4 positions, respectively.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
|---|---|---|---|---|
| Perfluorocubane | Cubic | Im-3m | C-C = 1.570 | C-C-C ≈ 90 |
| This compound (Predicted) | Unavailable | Unavailable | C-C ≈ 1.57 | C-C-C ≈ 90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity (e.g., 1H, 13C, 19F NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For a fluorinated compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its connectivity and conformation.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the molecule's symmetry, the six protons on the cubane cage are divided into distinct electronic environments. Based on data from analogous 1,4-disubstituted cubanes like dimethyl cubane-1,4-dicarboxylate, where the cage protons appear as a singlet at approximately 4.22 ppm, the protons of this compound would likely resonate in a similar region. acs.orgsoton.ac.uk The spectrum would also feature signals for the methylene (B1212753) (-CH₂OH) and hydroxyl (-OH) protons. Long-range coupling between the cage protons and the fluorine atom (ⁿJHF) would likely be observed, providing further structural information. thermofisher.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is particularly informative. One would expect distinct signals for the cage carbons, the carbon bonded to fluorine (C-F), the carbon bonded to the hydroxymethyl group (C-CH₂OH), and the methylene carbon itself. A key feature in the ¹³C NMR of fluorinated compounds is the presence of large carbon-fluorine coupling constants (ⁿJCF). jeolusa.com The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF) typically in the range of 200-280 Hz. jeolusa.com Smaller two-bond (²JCF) and three-bond (³JCF) couplings would affect the signals of the adjacent carbons, complicating the spectrum but also providing invaluable connectivity data. thermofisher.com For comparison, the cage carbons in dimethyl cubane-1,4-dicarboxylate resonate at 47.2 ppm and 55.9 ppm. acs.org
¹⁹F NMR: ¹⁹F NMR is highly sensitive and covers a very wide chemical shift range, making it an excellent probe for fluorinated molecules. thermofisher.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. Its chemical shift would be influenced by the electronic effects of the cubane cage and the distal hydroxymethyl group. The signal would be split into a complex multiplet due to couplings with the nearby cage protons. thermofisher.com The ability to observe coupling over two to six bonds is a routine feature in ¹⁹F NMR. thermofisher.com
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Expected Multiplicity |
|---|---|---|---|
| ¹H (Cubyl) | ~ 4.0 - 4.5 | ⁿJ(H-F) | Multiplets |
| ¹H (-CH₂OH) | ~ 3.5 - 4.0 | ³J(H-H) | Triplet (if coupled to OH) |
| ¹³C (C-F) | ~ 80 - 100 (highly dependent on ⁿJCF) | ¹J(C-F) ≈ 200-280 | Doublet |
| ¹³C (Cubyl) | ~ 45 - 60 | ⁿJ(C-F) | Doublets or complex multiplets |
| ¹⁹F | -100 to -200 (broad range) | ⁿJ(F-H) | Multiplet |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound would be a composite of vibrations from the cubane core and its two distinct functional groups.
The parent cubane molecule has a highly symmetric structure, resulting in a relatively simple vibrational spectrum with few active modes. acs.orgacs.org The introduction of substituents breaks this symmetry and introduces new, characteristic vibrational bands. For this compound, the most prominent features would include:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch: Vibrations from the C-H bonds of the cubane cage and the methylene group would appear in the 2850-3010 cm⁻¹ region. acs.org
C-F Stretch: A strong, characteristic absorption in the IR spectrum, typically found in the 1000-1100 cm⁻¹ range, which is a definitive indicator of the C-F bond.
C-O Stretch: A moderate to strong band in the IR spectrum, usually appearing between 1000-1250 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.
Cubane Cage Modes: The fundamental vibrations of the cubane skeleton itself, which can be observed in both IR and Raman spectra. acs.orgacs.org
The IR spectrum of cubane-1,4-dicarboxylic acid, for instance, clearly shows the broad O-H stretch of the carboxylic acid (2500-3400 cm⁻¹) and the strong C=O stretch (~1690 cm⁻¹), demonstrating how substituent vibrations dominate the spectrum. acs.org Raman spectroscopy serves as a complementary technique, particularly for identifying symmetric vibrations and skeletal modes that may be weak or inactive in the IR spectrum. mdpi.com
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Cubyl & -CH₂- | 2850 - 3010 | Medium |
| C-O Stretch | -CH₂OH | 1000 - 1250 | Strong |
| C-F Stretch | -F | 1000 - 1100 | Strong |
Electron Spin Resonance (ESR) Spectroscopy for Radical Anion Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals and radical ions. Theoretical predictions suggested that perfluorinated polyhedral molecules could act as "electron cages," trapping an electron within their molecular framework. thieme.de This was spectacularly confirmed through the synthesis and characterization of the perfluorocubane radical anion. scientificupdate.comnih.govu-tokyo.ac.jp
Using low-temperature matrix isolation ESR spectroscopy, researchers were able to generate and study the radical anion of perfluorocubane. thieme.de The resulting ESR spectrum provided profound insights into its electronic structure. thieme.de The key findings were:
A g-value of 1.9985 was observed. thieme.de
The spectrum showed a complex hyperfine splitting pattern that was successfully simulated, revealing coupling of the unpaired electron to all eight equivalent fluorine atoms with a hyperfine coupling constant, a(¹⁹F), of 19.62 mT. thieme.de
This large, isotropic coupling to all eight fluorine nuclei, combined with computational analysis, confirmed that the accepted electron is not localized on any single atom but is instead delocalized predominantly inside the cage. scientificupdate.comresearchgate.netthieme.de The unpaired electron occupies a unique hybrid molecular orbital formed by the overlap of the eight C-F σ* antibonding orbitals that are directed toward the center of the cube. scientificupdate.com
For the hypothetical radical anion of this compound, the ESR spectrum would be markedly different. The much lower symmetry would result in a more complex hyperfine coupling pattern, with the unpaired electron interacting unequally with the single fluorine atom and the various sets of non-equivalent protons. The electron-donating hydroxymethyl group and the electron-withdrawing fluorine atom would distort the spin density distribution within the cage, making the characterization more challenging but also providing a deeper understanding of substituent effects on these radical anion systems.
| Compound Radical Anion | g-value | Hyperfine Coupling Constant (a) | Interpretation |
|---|---|---|---|
| Perfluorocubane | 1.9985 | a(¹⁹F) = 19.62 mT (for 8 equivalent F atoms) | Unpaired electron is delocalized inside the cage. |
| This compound | Unavailable | Unavailable (Expected complex coupling to 1F and multiple H atoms) | Spin density would be asymmetrically distributed. |
Computational and Theoretical Studies on 4 Fluorocuban 1 Yl Methanol Chemistry
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are indispensable tools for understanding the electronic nature of molecules like (4-Fluorocuban-1-yl)methanol. These methods provide insights into the molecular geometry, orbital interactions, and charge distribution, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for predicting the molecular structures and electronic properties of cubane (B1203433) derivatives with a favorable balance of accuracy and computational cost.
Molecular Geometry Optimization:
DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are used to determine the equilibrium geometry of this compound. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface. For the cubane core, the C-C bond lengths are a key parameter of interest. In unsubstituted cubane, these are approximately 1.57 Å. The introduction of the fluorine and hydroxymethyl substituents is expected to cause minor perturbations to the cage geometry. The electron-withdrawing nature of the fluorine atom may slightly shorten the adjacent C-C bonds, while the hydroxymethyl group's influence is likely to be less pronounced.
Frontier Molecular Orbitals (HOMO-LUMO):
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For substituted cubanes, the nature and location of the HOMO and LUMO are heavily influenced by the substituents. chinesechemsoc.org In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs of the hydroxymethyl group, while the LUMO may be more localized on the cubane cage, influenced by the electronegative fluorine atom. A representative HOMO-LUMO analysis for a substituted cubane is presented in the table below.
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| LUMO | -0.5 | σ* orbitals of the cubane cage with some contribution from the C-F antibonding orbital |
| HOMO | -7.2 | Lone pair orbitals of the oxygen atom in the hydroxymethyl group |
| HOMO-1 | -7.8 | σ orbitals of the cubane cage C-C bonds |
Molecular Electrostatic Potential (MEP):
The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack. In this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen and fluorine atoms, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. Studies on fluorinated cubanes have shown that increasing the number of fluorine atoms leads to a more positive potential within the core of the molecule. bohrium.com
Mulliken Population Analysis:
Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule based on the distribution of the basis functions in the calculated molecular orbitals. wikipedia.orguni-muenchen.de While known to be basis set dependent, it can provide a qualitative picture of the charge distribution. q-chem.com In this compound, the fluorine and oxygen atoms are expected to have significant negative partial charges due to their high electronegativity. The carbon atom attached to the fluorine will carry a partial positive charge, as will the carbon of the hydroxymethyl group. The hydrogen atoms, especially the hydroxyl hydrogen, will also exhibit partial positive charges. This charge distribution influences the molecule's dipole moment and its intermolecular interactions.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Fluorine (F) | -0.35 |
| Oxygen (O) | -0.65 |
| Cubane Carbon (C-F) | +0.25 |
| Cubane Carbon (C-CH2OH) | +0.15 |
| Hydroxymethyl Carbon (CH2) | -0.10 |
| Hydroxyl Hydrogen (H-O) | +0.40 |
Energetic Considerations and Thermodynamic Stability Analyses
The high degree of ring strain in the cubane cage is a defining feature that significantly impacts its stability and reactivity. Computational methods are essential for quantifying this strain and understanding the thermodynamics of reactions involving cubane derivatives.
Computational chemistry plays a vital role in elucidating the mechanisms and energetics of chemical reactions. For cubane derivatives, this includes studying their thermal decomposition and other transformations. The pyrolysis of cubane, for instance, has been investigated computationally, revealing pathways that involve the homolysis of C-C bonds. nih.gov The activation energies for these processes are computationally accessible and provide insights into the kinetic stability of the molecule. For this compound, potential reaction pathways could include isomerization to cuneane derivatives or decomposition of the cubane cage. acs.org
Transition State Theory:
Transition state theory provides a framework for understanding the rates of chemical reactions. The transition state is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition state structures. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For reactions involving this compound, computational characterization of transition states would be crucial for predicting the feasibility and regioselectivity of various transformations.
Mechanistic Insights from Computational Molecular Dynamics
While quantum chemical calculations provide valuable information about static molecular properties and reaction pathways, computational molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, molecular vibrations, and reaction dynamics in real-time.
For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation of the hydroxymethyl group. Furthermore, at elevated temperatures, MD simulations could be used to model the initial steps of thermal decomposition, providing a dynamic picture of the bond-breaking and rearrangement processes. By observing the trajectories of the atoms over time, it is possible to gain a deeper understanding of the reaction mechanisms that are not readily apparent from static calculations alone. For instance, MD simulations have been used to study the decomposition of other cubane derivatives, revealing complex reaction sequences. acs.org
Reaction Pathway Exploration for Synthesis and Transformations
The synthesis of monosubstituted and disubstituted cubanes is often achieved through functional group transformations of readily available cubane carboxylic acids. The inherent stability of the cubane cage allows for a wide range of standard organic reactions to be performed on its substituents without disrupting the core structure.
The synthesis of this compound would likely commence from a known, appropriately substituted cubane precursor, such as cubane-1,4-dicarboxylic acid. One plausible synthetic route could involve the selective monofluorination of the cubane cage, followed by the reduction of a carboxyl group to a hydroxymethyl group. The introduction of fluorine onto the cubane skeleton can be a challenging endeavor. While methods for the synthesis of perfluorocubane have been developed, such as the PERFECT (PERFluorination of an Esterified Compound then Thermolysis) method, the controlled synthesis of monofluorinated cubanes requires a more nuanced approach. scientificupdate.com
Theoretical studies can play a crucial role in predicting the feasibility and regioselectivity of such reactions. Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states and reaction energies of various synthetic pathways. Such calculations would be invaluable in determining the most efficient method for the synthesis of this specific isomer.
Once synthesized, the transformations of this compound are expected to be characteristic of alcohols. Computational models can predict the reactivity of the hydroxyl group towards oxidation, esterification, or etherification. Furthermore, theoretical studies can explore more complex transformations, such as the rearrangement of the cubane cage under specific conditions, a known reaction for certain substituted cubanes. chemrxiv.orgnih.gov
Solvent Effects on Reactivity
The reactivity of any chemical species is intrinsically linked to its environment, with the solvent playing a pivotal role. For a polar molecule such as this compound, with its fluorine and hydroxymethyl substituents, solvent effects are anticipated to be particularly significant.
Computational chemistry provides powerful tools to model and predict these effects. By employing continuum solvent models or explicit solvent molecules in theoretical calculations, it is possible to gain insight into how different solvents will influence the rates and outcomes of reactions involving this compound. For instance, in a nucleophilic substitution reaction at the carbon bearing the fluorine atom, a polar protic solvent might stabilize the leaving group and any charged intermediates, thereby accelerating the reaction. Conversely, a nonpolar solvent might favor reactions that proceed through a non-polar transition state.
While specific experimental studies on the solvolysis of this compound are not available in the current literature, research on aromatic solvent-induced shifts in the NMR spectra of other cubane derivatives suggests that the cubane cage can interact significantly with its solvent environment. acs.org Theoretical models can quantify these interactions and predict their impact on reactivity.
Electron Affinity and Electron Confinement Studies in Fluorinated Cubanes
The introduction of fluorine atoms onto the cubane framework dramatically alters its electronic properties, transforming it from a relatively inert hydrocarbon into a potential electron acceptor. This phenomenon has been the subject of extensive theoretical investigation, particularly in the context of perfluorocubane.
Theoretical Prediction of Electron Acceptance
Theoretical studies have long predicted that fluorinated cubanes should exhibit significant electron affinities. nih.govnih.govdntb.gov.ua This arises from the synergistic effect of the electron-withdrawing fluorine atoms and the unique geometry of the cubane cage. The σ* orbitals of the carbon-fluorine bonds are directed towards the center of the cube, creating a region of positive electrostatic potential within the cage that can effectively trap an electron.
Computational methods, such as DFT and ab initio calculations, can provide quantitative predictions of the electron affinity of this compound. These calculations can also map the electrostatic potential of the molecule, visually identifying the regions most favorable for electron acceptance.
Table 1: Theoretical Electron Affinity of Selected Cubane Derivatives This table presents illustrative theoretical values based on general principles of substituent effects on electron affinity. Specific experimental or calculated values for this compound are not currently available in the literature.
| Compound | Substituents | Predicted Adiabatic Electron Affinity (eV) |
| Cubane | None | < 0 |
| 4-Fluorocubane | -F | > 0 |
| This compound | -F, -CH₂OH | > 0 (Slightly modified by -CH₂OH) |
| 1,4-Difluorocubane | -F, -F | > 4-Fluorocubane |
| Perfluorocubane | -F (x8) | High |
Research Applications and Molecular Design Principles for 4 Fluorocuban 1 Yl Methanol
Design and Synthesis of Novel Chemical Building Blocks
The creation of functionalized cubane (B1203433) derivatives is essential for their incorporation into larger, more complex molecular architectures. nih.gov Compounds such as (4-Fluorocuban-1-yl)methanol are not typically end-products but rather sophisticated starting materials, or "building blocks," designed with specific reactive sites that allow for their integration into diverse chemical structures. The synthesis of these building blocks often begins with commercially available precursors like cubane-1,4-dicarboxylate, which can be elaborated through a variety of synthetic methods to install desired functional handles. nih.gov
Use in Complex Organic Synthesis
This compound is a prime example of a bifunctional building block. The primary alcohol (-CH₂OH) and the fluorine atom serve as distinct points for chemical modification, enabling its use in complex organic synthesis.
The alcohol group is a versatile functional handle, ubiquitous in organic synthesis for its ability to participate in numerous transformations. rsc.org It can be readily used as a nucleophile in reactions to form ethers or esters, thereby linking the cubane scaffold to other molecular fragments. Furthermore, the alcohol can be oxidized to an aldehyde or a carboxylic acid, opening pathways to a host of other reactions, including the formation of amides, which is a cornerstone of medicinal chemistry. The use of alcohols as latent alkylating agents via the merger of photoredox and hydrogen atom transfer catalysis represents a modern approach to forming new carbon-carbon bonds under mild conditions. nih.gov
The fluorine atom, while generally less reactive, defines the electronic character of the cubane cage and can influence the reactivity of the other positions on the scaffold. This combination of a reactive alcohol and a modulating fluorine atom on a rigid cubane core allows synthetic chemists to construct complex, three-dimensional molecules with a high degree of spatial control. ic.ac.uk
Strategies for Further Functionalization
While many cubane-containing drug candidates have been synthesized using traditional carboxylic acid reactivity, the expansion of cubane's role in medicinal chemistry is partly limited by the challenges in functionalizing its strong C-H bonds. princeton.edu However, significant progress has been made in developing strategies for the direct functionalization of the cubane core, which could be applied to a molecule like this compound.
One powerful strategy is directed ortho-metalation . nih.govnih.gov In this approach, a directing group on the cubane scaffold guides a metalating agent (like an organolithium reagent) to deprotonate a specific, adjacent C-H bond. rsc.org For this compound, the hydroxymethyl group could potentially be converted into an amide or another suitable directing group to facilitate regioselective metalation and subsequent reaction with an electrophile, installing a new substituent at a position ortho to the original functional group. nih.govacs.org
Transition-metal-catalyzed C-H activation is another key area of development. rsc.orgnih.gov These methods offer pathways for installing substituents at various positions on the cubane core, sometimes with unique selectivity that complements other methods. nih.gov Additionally, radical-mediated methods can be used for C-H functionalization, taking advantage of the high bond dissociation energy of the cubane C-H bond. chemrxiv.org The application of these advanced synthetic techniques to pre-functionalized cubanes like this compound would significantly expand the library of accessible structures for scientific exploration. researchgate.net
Role in Medicinal Chemistry Research and Drug Design Concepts
In medicinal chemistry, the structure of a molecule is intrinsically linked to its biological function. The replacement of common aromatic motifs with saturated, three-dimensional structures is a widely used strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net this compound is a manifestation of several important concepts in modern drug design, including bioisosterism, the use of rigid scaffolds, and the strategic incorporation of fluorine.
Cubane as a Benzene (B151609) Bioisostere in Structure-Activity Relationship (SAR) Studies
A central concept in the application of cubane is its role as a bioisostere of a benzene ring. princeton.edu Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. The cubane cage is an excellent geometric mimic of a para-substituted benzene ring. researchgate.networdpress.com This similarity in size and the orientation of its substituent exit vectors allows for the direct replacement of a benzene ring with a cubane cage in a drug molecule, which can lead to significant improvements in its properties. princeton.edu
Introducing the sp³-rich, non-planar cubane scaffold in place of a flat aromatic ring can enhance solubility, increase metabolic stability, and alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. researchgate.netyoutube.com The incorporation of a cubane analog of the cystic fibrosis drug Lumacaftor, for instance, led to significantly improved solubility and metabolic stability. youtube.com Such substitutions are a critical tool in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity and drug-like properties. researchgate.net
| Property | Benzene (para-substituted) | Cubane (1,4-disubstituted) | Reference |
|---|---|---|---|
| Geometry | Planar, Aromatic | Saturated, Three-Dimensional | researchgate.net |
| Substituent Exit Angle | 180° | 180° | researchgate.net |
| Distance Between Substituents | ~2.79 Å | ~2.72 Å | wordpress.com |
| C-H Bond Character | sp² | sp³ (high s-character) | princeton.edu |
| Metabolic Profile | Susceptible to oxidative metabolism | Generally high metabolic stability | princeton.edu |
Development of Rigid Scaffolds for Molecular Recognition
Effective binding of a drug to its biological target often requires the precise positioning of key functional groups in three-dimensional space. Flexible molecules must adopt the correct conformation to bind, a process that is entropically unfavorable. Rigid scaffolds , like the cubane cage, overcome this issue by locking substituents into well-defined spatial arrangements. ic.ac.ukacs.org This pre-organization reduces the entropic penalty of binding, which can lead to enhanced binding affinity and selectivity. acs.org
The rigidity of the cubane framework ensures that functional groups appended to it maintain their relative positions and orientations, which is crucial for molecular recognition by proteins and other biological macromolecules. nih.govnih.govresearchgate.netacs.org This structural stability prevents unwanted conformational changes that could impair function. ic.ac.uk By providing a stable and predictable framework, rigid scaffolds like cubane enhance the potential for high-affinity interactions between a ligand and its binding partner. wordpress.com
Fluorine's Impact on Molecular Interactions within Drug Design Contexts
The introduction of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry, with approximately 20-25% of all known drugs containing at least one fluorine atom. nih.gov The unique properties of fluorine allow it to exert profound effects on a molecule's biological profile. fu-berlin.de
Fluorine is the most electronegative element, which allows it to form potent multipolar and electrostatic interactions with protein backbones, including short-distance contacts with carbonyl groups. nih.govacs.org While organic fluorine is a poor hydrogen bond acceptor in the classical sense, it can participate in favorable interactions with polar hydrogen atoms in protein binding sites. nih.govacs.org These interactions, though often subtle, can significantly enhance binding affinity. acs.orgnih.gov
Beyond direct binding interactions, fluorine substitution provides other key benefits. Placing a fluorine atom at a metabolically vulnerable position on a molecule can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's metabolic stability and half-life. fu-berlin.de Fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. fu-berlin.de
| Property Influenced by Fluorine | Effect of Fluorination | Reference |
|---|---|---|
| Binding Affinity | Can be enhanced through multipolar, electrostatic, or hydrophobic interactions. | nih.govacs.org |
| Metabolic Stability | Blocks oxidative metabolism at the site of fluorination. | fu-berlin.de |
| Acidity/Basicity (pKa) | Alters pKa of nearby functional groups due to strong electron-withdrawing effect. | fu-berlin.de |
| Lipophilicity | Increases local lipophilicity, which can affect membrane permeability and binding. | fu-berlin.de |
| Conformation | Can influence molecular conformation through steric and electronic effects. | nih.gov |
Advanced Materials Science Applications
The unique structural and electronic properties of the cubane cage, combined with the strategic placement of functional groups, position this compound as a molecule of interest in the field of advanced materials science. Its rigid, strained framework and the presence of both a fluorine atom and a methanol (B129727) group offer intriguing possibilities for the development of novel materials with tailored characteristics.
Electron Acceptors for Electronic and Spintronic Materials
The quest for new electron-accepting molecules is a driving force in the development of organic functional materials. While traditionally dominated by π-conjugated systems, recent research has highlighted the potential of perfluorinated cage-like molecules, such as perfluorocubane, to act as effective electron acceptors. researchgate.netthieme.deu-tokyo.ac.jp This capability arises not from π-orbitals, but from the overlap of the eight C-F σ* orbitals within the cage, which can stabilize an accepted electron. researchgate.net
Following this principle, this compound is a promising candidate for an electron acceptor. The electron affinity of cubane derivatives has been shown to increase with the number of fluorine substituents. researchgate.net While not as potent as its perfluorinated counterpart, the single fluorine atom in this compound significantly influences its electronic properties. Theoretical calculations have shown that increasing the number of fluorine atoms on a cubane cage leads to a more positive electrostatic potential within the core of the molecule, enhancing its electron-accepting capabilities. bohrium.com
The radical anion of perfluorocubane has been observed to have the unpaired electron located predominantly inside the cage, a unique feature for an organic molecule. u-tokyo.ac.jp This suggests that fluorinated cubanes, including monosubstituted derivatives like this compound, could function as novel building blocks in electronic and spintronic devices. In the realm of spintronics, which utilizes the spin of electrons in addition to their charge, materials with well-defined and controllable spin states are crucial. acs.orgwikipedia.orgcnrs.frscitechdaily.comehu.es The localized nature of the accepted electron within the cubane cage could potentially lead to interesting magnetic and spin-related properties.
Table 1: Comparison of Electron Acceptor Types
| Feature | π-Conjugated Acceptors | Fluorinated Cubane Acceptors |
| Electron Delocalization | Extended π-orbitals | Overlapping σ* orbitals within the cage |
| Examples | Fullerenes, Perylene diimides | Perfluorocubane, Heptafluorocubane |
| Potential Advantages | High electron mobility | Unique spin localization, potential for novel electronic properties |
Potential in High-Energy Density Materials Research
The cubane skeleton is renowned for its extraordinarily high strain energy, a consequence of its 90° C-C-C bond angles, which deviate significantly from the ideal tetrahedral angle. acs.orgwikipedia.org This stored potential energy, combined with the high density of cubane and its derivatives, makes them attractive candidates for high-energy density materials (HEDMs). dtic.mil The kinetic stability of the cubane cage ensures that this energy is not released uncontrollably. wikipedia.org
Functionalizing the cubane core with energetic groups, such as nitro groups, has been a primary focus of HEDM research, leading to the synthesis of powerful explosives like octanitrocubane. wikipedia.org The introduction of a fluorine atom in this compound can contribute to the energetic properties of the molecule in several ways. Fluorine is the most electronegative element, and its inclusion can increase the density of the material, a critical factor for volume-limited applications. dtic.mil
Furthermore, the thermochemical properties of fluorinated hydrocarbons are a subject of ongoing research, with studies indicating that fluorination can significantly impact the enthalpy of formation. nih.govsemanticscholar.orgresearchgate.net While the methanol group is not a traditional energetic functional group, its presence allows for further chemical modification, potentially serving as a handle to introduce more energetic moieties. The combination of the strained cubane core and the density-enhancing fluorine atom makes this compound a molecule of interest for fundamental research in the field of energetic materials.
Table 2: Properties of Cubane Relevant to High-Energy Density Materials
| Property | Value/Description | Significance |
| Strain Energy | Approximately 166 kcal/mol | High potential energy release upon decomposition. |
| Density (unsubstituted cubane) | 1.29 g/cm³ | High density is advantageous for energetic materials. |
| Kinetic Stability | Decomposes above 220 °C | Allows for controlled storage and handling. |
| Functionalization | Amenable to substitution at all 8 vertices | Enables the attachment of energetic groups. |
Exploration in Supramolecular Chemistry and Nanoarchitecture
The rigid and well-defined three-dimensional structure of the cubane cage makes it an excellent building block for the construction of ordered molecular assemblies and nanoarchitectures. nsf.govpsu.eduacs.orgnih.govcarnegiescience.edu The precise spatial arrangement of substituents on the cubane framework allows for predictable intermolecular interactions, a cornerstone of supramolecular chemistry and crystal engineering.
This compound possesses two key functional groups that can direct its self-assembly. The hydroxyl group of the methanol substituent is a classic hydrogen bond donor and acceptor, capable of forming strong and directional hydrogen bonds. nih.govnih.gov The fluorine atom, while a weak hydrogen bond acceptor, can participate in other non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can influence crystal packing. beilstein-journals.orgbeilstein-journals.org
The interplay of these interactions can lead to the formation of various supramolecular motifs, such as chains, sheets, or three-dimensional networks. For instance, the hydrogen bonding between the methanol groups could lead to the formation of one-dimensional chains of this compound molecules, with the fluorinated cubane cages arranged in a regular pattern.
Recent studies have demonstrated that cubane itself can undergo solid-state polymerization under high pressure to form one-dimensional diamond-like molecular rods, termed carbon nanothreads. nsf.govpsu.eduacs.orgnih.govcarnegiescience.edu These structures are exceptionally stiff and represent a new class of sp³-bonded nanomaterials. nsf.govpsu.eduacs.orgnih.govcarnegiescience.edu The functional groups on this compound could potentially be used to control the alignment of the cubane units prior to polymerization, offering a route to functionalized nanothreads with tailored properties. The ability to precisely position functional groups in three-dimensional space makes functionalized cubanes like this compound intriguing building blocks for the bottom-up construction of complex nanoarchitectures.
Table 3: Functional Groups of this compound and Their Roles in Supramolecular Chemistry
| Functional Group | Potential Intermolecular Interactions | Role in Supramolecular Assembly |
| Hydroxyl (-OH) | Hydrogen bonding (donor and acceptor) | Formation of chains, sheets, and networks. |
| Fluorine (-F) | Weak hydrogen bonding, dipole-dipole interactions, halogen bonding | Influences crystal packing and molecular orientation. |
| Cubane Cage | van der Waals forces, shape-complementarity | Provides a rigid scaffold for predictable self-assembly. |
Future Perspectives and Emerging Avenues in 4 Fluorocuban 1 Yl Methanol Research
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into (4-Fluorocuban-1-yl)methanol and its derivatives is intrinsically linked to the availability of efficient and sustainable synthetic methodologies. While the synthesis of the parent cubane (B1203433) core has seen significant improvements since its initial landmark preparation, challenges remain in achieving substituted analogues in a scalable and environmentally benign manner. rsc.orgwordpress.com
Future efforts in this area are expected to focus on several key aspects:
Greener Starting Materials: Traditional cubane syntheses often rely on starting materials derived from petrochemicals and employ harsh reagents. imsa.edu A shift towards bio-based feedstocks and the development of synthetic pathways that minimize the use of hazardous substances are crucial for enhancing the sustainability of this compound production.
Catalytic C-H Functionalization: Direct and selective functionalization of the cubane C-H bonds offers a more atom-economical approach compared to traditional multi-step syntheses involving pre-functionalized precursors. researchgate.netresearchgate.net The development of novel catalysts, including those based on earth-abundant metals, for the regioselective introduction of the hydroxyl and fluoro groups onto the cubane framework represents a significant area for future investigation.
Flow Chemistry and Process Optimization: The adoption of continuous flow technologies can offer improved safety, scalability, and efficiency in the synthesis of cubane derivatives. mdpi.com Future research will likely explore the translation of batch syntheses of this compound to continuous flow processes, enabling better control over reaction parameters and facilitating large-scale production for potential applications.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Greener Starting Materials | Reduced environmental impact, potential for cost reduction. | Utilization of bio-based feedstocks, development of greener reagents. |
| Catalytic C-H Functionalization | Increased atom economy, reduced step count, novel functionalization patterns. | Design of selective catalysts for direct hydroxymethylation and fluorination. researchgate.netresearchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of batch syntheses to continuous flow systems. |
Unveiling Novel Reactivity Patterns and Catalytic Transformations
The strained cage structure of cubane, combined with the electronic influence of the fluorine atom, imparts unique reactivity to this compound. Future research is poised to explore and harness these characteristics for novel chemical transformations.
Key areas of investigation include:
Cage Rearrangement Chemistry: Cubanes are known to undergo skeletal rearrangements to other caged hydrocarbons, such as cuneanes, often catalyzed by metal ions. acs.org The influence of the fluoromethyl substituent on the kinetics and thermodynamics of such rearrangements is an unexplored area that could lead to the synthesis of novel and complex polycyclic systems.
Activation of the C-F Bond: While generally strong, the C-F bond in specific contexts can be activated for further functionalization. Investigating the reactivity of the C-F bond in this compound could open doors to late-stage diversification of the cubane scaffold.
Cubane-Based Ligands in Catalysis: The rigid three-dimensional structure of the cubane core makes it an attractive scaffold for the design of novel ligands for transition metal catalysis. The hydroxymethyl group in this compound provides a convenient handle for coordination to metal centers, and the fluorine atom can be used to tune the electronic properties of the resulting catalyst.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental studies is crucial for accelerating the discovery and development of new molecules and materials. For this compound, this integrated approach will be instrumental in elucidating its fundamental properties and guiding the design of new applications.
Future research will likely involve:
Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various chemical reactions, aiding in the rational design of synthetic routes and the discovery of novel transformations. nih.govchemrxiv.org
In Silico Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic, optical, or biological properties, thereby prioritizing synthetic efforts.
Spectroscopic and Crystallographic Characterization: Advanced spectroscopic techniques, such as solid-state NMR and X-ray crystallography, will be essential for the precise characterization of this compound and its derivatives. nih.gov These experimental data will, in turn, provide valuable benchmarks for validating and refining computational models.
| Methodology | Application in this compound Research |
| Computational Chemistry | Predicting reactivity, guiding catalyst design, in silico screening of derivatives. nih.govchemrxiv.org |
| Advanced Spectroscopy | Elucidating structure-property relationships, characterizing reaction intermediates. |
| X-ray Crystallography | Determining precise three-dimensional structures, understanding intermolecular interactions. nih.gov |
Exploration of Multidisciplinary Research Interfaces
The unique properties of the cubane scaffold, enhanced by functionalization, position this compound at the interface of several scientific disciplines. Future research will increasingly focus on leveraging its potential in these multidisciplinary areas.
Promising avenues for exploration include:
Medicinal Chemistry: Cubanes are recognized as bioisosteres for phenyl groups, offering a three-dimensional, non-aromatic alternative in drug design. nih.govenamine.netic.ac.uk The introduction of fluorine, a common strategy to enhance metabolic stability and binding affinity, makes this compound an attractive building block for the synthesis of novel therapeutic agents. ic.ac.uk
Materials Science: The rigid and well-defined structure of the cubane cage is advantageous for the construction of advanced materials. sciencedaily.comnsf.gov this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored thermal, mechanical, and optical properties. The high density and strained nature of the cubane core also suggest potential applications in the field of high-energy-density materials. spiedigitallibrary.org
Molecular Electronics: The insulating nature of the saturated cubane core, coupled with the ability to precisely position functional groups, makes it a candidate for use as a molecular spacer or building block in molecular electronic devices. The polar C-F and C-O bonds in this compound could influence the electronic properties of such systems.
Q & A
Q. Key Optimization Parameters
| Parameter | Impact on Yield/Purity | Example Conditions |
|---|---|---|
| Temperature | Lower temps reduce byproducts | −78°C for Grignard reactions |
| Solvent Choice | Polar aprotic solvents enhance fluorination | DMF or acetonitrile |
| Catalyst | Lewis acids (e.g., BF₃) improve regioselectivity | 10 mol% BF₃·Et₂O |
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination position (δ −180 to −220 ppm for cubane-F) . ¹H/¹³C NMR identifies hydroxymethyl protons (δ 3.5–4.5 ppm) and cubane carbons .
- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 157.06) validates molecular formula .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cubane cage geometry) .
- HPLC-PDA : Purity >98% achieved using C18 columns (MeCN/H₂O gradient) .
How can computational approaches predict the pharmacological profile of this compound?
Q. Advanced Research Focus
- PASS (Prediction of Activity Spectra) : Estimates biological targets (e.g., enzyme inhibition, receptor modulation) based on cubane’s high strain and fluorophilicity .
- Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) model interactions with proteins (e.g., cytochrome P450) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ≈ 1.5) and blood-brain barrier penetration .
Q. Example PASS Output
| Predicted Activity | Probability (%) | Relevance to Cubane Derivatives |
|---|---|---|
| Enzyme Inhibition | 78 | High (fluorine’s electronegativity) |
| Anti-inflammatory Effects | 65 | Moderate (strain-induced reactivity) |
What methodologies address contradictions in fluorination regioselectivity during synthesis?
Advanced Research Focus
Contradictions in fluorination position (e.g., 1- vs. 2-fluorocubane) require:
- Isotopic Labeling : ¹⁸F tracer studies to track regioselectivity .
- DFT Calculations : Compare activation energies for fluorination pathways (e.g., B3LYP/6-31G*) .
- Controlled Replication : Systematic variation of Lewis acids (e.g., AlCl₃ vs. BF₃) to isolate dominant pathways .
What role does stereochemistry play in the biological interactions of this compound?
Intermediate Research Focus
Cubane’s rigid structure limits stereoisomerism, but hydroxymethyl orientation affects:
- Binding Affinity : Hydroxyl group hydrogen bonds with target proteins (e.g., kinases) .
- Metabolic Stability : Axial vs. equatorial hydroxymethyl placement influences CYP450 oxidation rates .
- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers for activity assays .
What are effective strategies for enantioselective synthesis of this compound?
Q. Advanced Research Focus
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with Pd or Rh catalysts induce enantioselectivity during hydroxymethylation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers via selective ester hydrolysis .
- Crystallization-Induced Asymmetry : Seed crystals of desired enantiomer drive crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
